![molecular formula C10H10N2O2S B1630529 Ethyl-3-Aminothieno[2,3-b]pyridin-2-carboxylat CAS No. 52505-46-1](/img/structure/B1630529.png)

Ethyl-3-Aminothieno[2,3-b]pyridin-2-carboxylat

Übersicht

Beschreibung

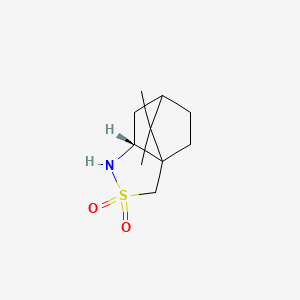

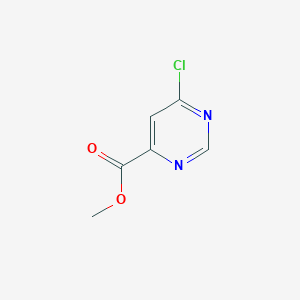

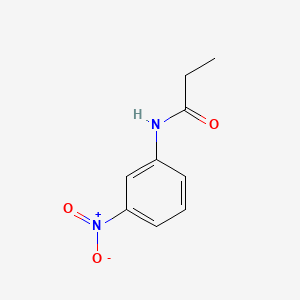

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has been used as a versatile precursor for the synthesis of related fused pyrimidine hybrids .

Synthesis Analysis

This compound has been used as a precursor in a one-pot three-component synthesis of related fused pyrimidine hybrids. The synthesis protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Molecular Structure Analysis

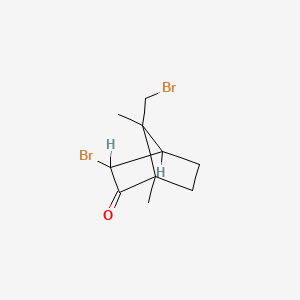

The molecular structure of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 222.04629874 g/mol .Chemical Reactions Analysis

As a precursor, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate participates in the synthesis of related fused pyrimidine hybrids. The reaction involves 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.27 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The topological polar surface area is 93.4 Ų .Wissenschaftliche Forschungsanwendungen

C10H10N2O2S C_{10}H_{10}N_{2}O_{2}S C10H10N2O2S

und einem Molekulargewicht von 222,27 . Im Folgenden finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen, die jeweils in einem eigenen Abschnitt erläutert werden.Synthese von heterozyklischen Verbindungen

Ethyl-3-Aminothieno[2,3-b]pyridin-2-carboxylat dient als vielseitiger Vorläufer für die Synthese verschiedener heterozyklischer Verbindungen. Es ist besonders nützlich bei der Synthese von Thieno[2,3-b]pyridin-Derivaten, die aufgrund ihrer pharmakologischen Eigenschaften von Bedeutung sind . Die Reaktivität der Verbindung mit verschiedenen Reagenzien ermöglicht die Herstellung verschiedener heterozyklischer Systeme, die für spezifische Anwendungen weiter funktionalisiert werden können.

Antitumoraktivität

Forschungen haben gezeigt, dass Derivate von 3-Aminothieno[2,3-b]pyridin eine signifikante Antitumoraktivität aufweisen. Modifikationen der this compound-Struktur haben zu Verbindungen geführt, die vielversprechende Ergebnisse beim Hemmen des Wachstums menschlicher Tumorzellen zeigen, was es zu einer wertvollen Verbindung in der Krebsforschung macht .

Mikrowellengestützte organische Synthese

Diese Verbindung ist ein effektiver Vorläufer für die mikrowellengestützte organische Synthese. Sie ermöglicht die schnelle und effiziente Eintopfsynthese komplexer Moleküle, was in der medizinischen Chemie für die schnelle Entwicklung neuer Medikamente vorteilhaft ist .

Eigenschaften

IUPAC Name |

ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLWHNQYBCCNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353339 | |

| Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52505-46-1 | |

| Record name | Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of heterocyclic systems can be synthesized using Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?

A: This compound is particularly useful for creating pyridothienopyrimidines. For instance, reacting it with hydrazine hydrate yields 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. [, ] Further derivatization at the C(2) position is possible by using different acyl derivatives of the starting compound. [] Furthermore, reacting Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with aliphatic amines leads to the formation of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. []

Q2: How does the reactivity of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate enable this diverse synthesis?

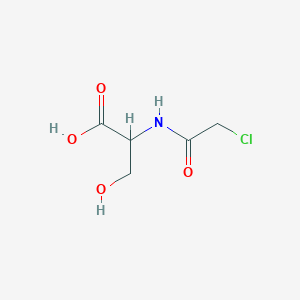

A: The molecule possesses two reactive centers: the amino group at the 3-position and the ester group at the 2-position. These allow for a variety of reactions, including acylation, cyclization, and nucleophilic substitution. [, ] For example, the reaction with acyl chlorides allows for the introduction of various substituents on the amino group, paving the way for further structural modifications. []

Q3: Are there studies investigating the biological activity of compounds derived from Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?

A: Yes, research indicates that some synthesized pyridothienopyrimidinones exhibit antistaphylococcal activity. [] This highlights the potential of this scaffold for developing new antibacterial agents.

Q4: What other heterocyclic systems, apart from pyridothienopyrimidines, can be accessed using Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?

A: The reaction of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with potassium thiocyanide opens avenues to synthesize pyrido[3',2':4,5]thieno[3,2-d][1,3]thiazines. [] This showcases the versatility of this compound in constructing diverse heterocyclic frameworks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.